molecular formula C18H16ClNO4S B11107273 [2-chloro-5-(methylsulfanyl)phenyl]({[(4Z)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone

[2-chloro-5-(methylsulfanyl)phenyl]({[(4Z)-7-methoxy-2,3-dihydro-4H-chromen-4-ylidene]amino}oxy)methanone

Cat. No.: B11107273
M. Wt: 377.8 g/mol
InChI Key: UXQVEQTXZZRTJJ-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE is a complex organic compound that features a benzopyran core structure

Preparation Methods

The synthesis of [(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the methoxy group and other substituents through reactions such as methylation.

    Coupling Reactions: The final step involves coupling the benzopyran derivative with 2-chloro-5-(methylsulfanyl)benzoate under suitable conditions, often using catalysts to facilitate the reaction.

Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on biological systems.

    Materials Science: Its properties may be leveraged in the development of new materials with specific optical or electronic characteristics.

Mechanism of Action

The mechanism of action of [(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

[(4Z)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-CHLORO-5-(METHYLSULFANYL)BENZOATE can be compared with other benzopyran derivatives and chlorobenzoates. Similar compounds include:

    7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene derivatives: These share the benzopyran core but differ in substituents.

    2-Chloro-5-(methylsulfanyl)benzoate derivatives: These compounds have similar functional groups but may vary in the core structure.

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 2-chloro-5-methylsulfanylbenzoate

InChI

InChI=1S/C18H16ClNO4S/c1-22-11-3-5-13-16(7-8-23-17(13)9-11)20-24-18(21)14-10-12(25-2)4-6-15(14)19/h3-6,9-10H,7-8H2,1-2H3/b20-16-

InChI Key

UXQVEQTXZZRTJJ-SILNSSARSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)SC)Cl)/CCO2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)SC)Cl)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.